7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Description
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is a bicyclic aldehyde featuring a norbornene framework with a fluorine atom at position 7 and a methyl group at position 3. This compound is of interest in asymmetric catalysis and organic synthesis due to its rigid bicyclic structure and the electronic effects imparted by the fluorine substituent.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
7-fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H11FO/c1-5-6-2-3-7(9(6)10)8(5)4-11/h2-9H,1H3 |
InChI Key |
RZECLRLFIMJAPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(C1C=O)C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the fluorine atom and the methyl group can be achieved through subsequent functionalization reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Diels–Alder Reactions
The bicyclic framework enables participation as a dienophile in asymmetric Diels–Alder reactions. A rhodium-catalyzed reaction with cyclopentadiene (2 ) yields 2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde derivatives (e.g., 3 ) with high exo selectivity (97.5:2.5 dr) and enantioselectivity (62% ee) under mild conditions (−20°C, 5 mol% catalyst) .
| Reaction Component | Conditions | Outcome | Source |
|---|---|---|---|
| Cyclopentadiene + Aldehyde | Rhodium catalyst (M1 ), −20°C | 87% yield, 62% ee, 97.5:2.5 dr (exo) |
The fluorine substituent likely enhances dienophile reactivity by polarizing the carbonyl group, while the methyl group contributes to steric control over the transition state.
Lewis Acid-Catalyzed Activation
The aldehyde carbonyl can coordinate to chiral Lewis acids like ruthenium complexes (M3 ), enabling enantioselective transformations. For example, Ru(II) catalysts activate methacrolein analogs for cycloadditions, achieving 99% ee and 93% de (exo) at −78°C .
Proposed Mechanism :
-
Aldehyde coordinates to Ru through the carbonyl oxygen.
-
Steric shielding by the binaphthyl ligand directs diene approach.
-
exo transition state dominates due to bicyclic strain relief .
Hydrogenation and Transfer Hydrogenation
The aldehyde group is reducible to primary alcohols. Asymmetric transfer hydrogenation using Ru-TsDPEN catalysts (e.g., M4 ) can achieve high enantioselectivity (>99% ee) via bifunctional catalysis . The fluorinated bicyclic system may stabilize transition states through dipole interactions.
Key Factors :
-
Metal stereogenicity (e.g., S-Ru) dictates product configuration.
-
Fluorine’s electron-withdrawing effect accelerates hydride transfer .
Acid-Catalyzed Rearrangements
Under acidic conditions (e.g., HCl), similar bicyclic aldehydes undergo hydrolysis or ketalization. For example, 7-oxabicyclo derivatives form stable hemiacetals, though hydrolysis of sterically hindered ketals may require harsh conditions .
Cycloadditions and Ring-Opening Reactions
The strained norbornene system participates in [2+2] or [3+2] cycloadditions. Nitroolefins react with α′-ethoxycarbonyl cyclopentenones via hydrogen-bond catalysis to form bicyclo[2.2.1]heptane carboxylates , suggesting potential for analogous reactions with fluorinated aldehydes.
Functional Group Transformations
Scientific Research Applications
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group is reactive and can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Molecular Data of Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde Derivatives
Key Observations :
- The fluorine atom in the target compound increases molecular weight compared to non-fluorinated analogs (e.g., 3-methyl derivative: 136.19 vs. 154.18 g/mol).
- Methyl groups at C3 (as in 3-methyl and target compounds) introduce steric bulk, while aryl substituents (e.g., 4-nitrophenyl) add electronic modulation .
Reactivity in Catalytic Reactions
Table 2: Catalytic Performance in Diels-Alder Reactions
Key Observations :
- Electron-withdrawing groups (e.g., 4-nitrophenyl) enhance reactivity and enantioselectivity in Diels-Alder reactions due to increased electrophilicity of the aldehyde .
- The target compound’s fluorine substituent (also electron-withdrawing) is expected to similarly improve reaction rates and selectivity, though direct data are needed.
Key Observations :
Stereochemical Considerations
Biological Activity
7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde, with the CAS number 165555-20-4, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde is C9H11FO, with a molar mass of 154.18 g/mol. Its density is approximately 1.11 g/cm³, and it has a predicted boiling point of around 198°C .
| Property | Value |
|---|---|
| Molecular Formula | C9H11FO |
| Molar Mass | 154.18 g/mol |
| Density | 1.11 g/cm³ |
| Boiling Point | 198°C |
| CAS Number | 165555-20-4 |
Biological Activity Overview
Research indicates that compounds similar to 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The structure of bicyclic compounds often allows for unique interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that bicyclic aldehydes can inhibit the growth of certain bacteria and fungi. For instance, compounds with similar structures have been shown to disrupt cell membranes or inhibit key metabolic pathways in microbial organisms.
Anti-inflammatory Properties
Bicyclic compounds have been investigated for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
The mechanisms through which 7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, affecting metabolic pathways in pathogens.
- Membrane Disruption : The lipophilic nature of bicyclic structures may allow them to integrate into microbial membranes, leading to cell lysis.
- Receptor Modulation : Potential interactions with cellular receptors involved in inflammation and immune responses.
Study on Antimicrobial Activity
A study conducted on structurally related bicyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using standard disk diffusion methods, showing zones of inhibition ranging from 10 mm to 20 mm depending on concentration .
Study on Anti-inflammatory Effects
In vitro studies have indicated that similar bicyclic aldehydes can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
